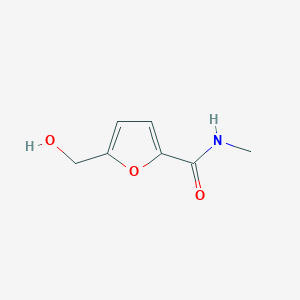

5-(羟甲基)-N-甲基-2-呋喃酰胺

描述

5-(Hydroxymethyl)-N-methyl-2-furamide is an organic compound that is widely spread in food products and is formed in sugar-containing food when exposed to heat . It is used as an indicator of quality in food products . It is also employed to indicate the adulteration of food products with acid-converted invert syrups .

Synthesis Analysis

The synthesis of 5-(Hydroxymethyl)-N-methyl-2-furamide has been reported in various studies . For instance, a study by Dong-Zhao Yang et al. discussed an improved approach for practical synthesis . Another study highlighted the effective biosynthesis of 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural via a bi-enzymatic cascade system using bacterial laccase and fungal alcohol oxidase .Molecular Structure Analysis

The molecular structure of 5-(Hydroxymethyl)-N-methyl-2-furamide has been investigated using various techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) . These studies have provided insights into the molecular structure, morphology, and growth mechanism of 5-hydroxymethylfurfural derived humins as a function of conversion .Chemical Reactions Analysis

The chemical reactions involving 5-(Hydroxymethyl)-N-methyl-2-furamide have been studied extensively . For instance, a study reported that humins form either through a ring-opening mechanism and/or through substitution at the α or β position via nucleophilic attack .Physical and Chemical Properties Analysis

5-(Hydroxymethyl)-N-methyl-2-furamide is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . It has a buttery, caramel odor . The density is 1.29 g/cm^3, the melting point is 30 to 34 °C, and the boiling point is 114 to 116 °C at 1 mbar .科学研究应用

5-羟甲基糠醛 (5-HMF) 的制备

5-羟甲基糠醛 (5-HMF) 是一种重要的生物源中间体,由葡萄糖或果糖等碳水化合物形成 . 在纯水和间歇条件下,用大多数常用酸碱固体催化剂的催化量处理葡萄糖或果糖,在 5-HMF 中的产率有限 . 然而,果糖在甲酸、乙酸或乳酸等羧酸的浓缩水溶液中的反应,导致果糖在 5-HMF 中选择性脱水,产率高达 64% .

2,5-呋喃二甲酸 (FDCA) 的合成

5-HMF 可以转化为高价值的中间体,例如 FDCA . FDCA 在结构上与对苯二甲酸类似,可能在聚酯和聚酰胺合成中取代这种基于化石燃料的单体 . 这就是为什么 FDCA 被认为是来自可再生碳的化学中间体中的“沉睡巨人” .

5-HMF 的电催化氧化

通过 5-HMF 的电催化氧化合成 FDCA 已引起广泛关注 . 该工艺具有反应条件温和、反应速度快、转化率高等优点 . 预计这项工作将为高效电催化剂的设计提供指导,从而加速生物质利用的工业化进程 .

水热条件下的多相催化

已经研究了在水热条件下使用多相催化从己糖制备 5-HMF . 当使用高催化剂/葡萄糖比率时,铌酸,它同时具有路易斯酸位点和布朗斯台德酸位点,提供了最高的 5-HMF 收率,为 28% .

莫利什试验

5-HMF 是莫利什试验中己糖滴定中的一个中间体 . 这是一个检测碳水化合物存在的灵敏化学试验。

生物质利用

利用和开发生物质资源是缓解化石能源危机的一种有效途径 . 木质纤维素生物质被认为是地球上最丰富的可再生碳资源,在实现碳峰值和碳中和目标方面具有巨大潜力 .

安全和危害

The safety data sheet for 5-(Hydroxymethyl)-N-methyl-2-furamide indicates that it is combustible and causes skin and eye irritation . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid prolonged or repeated exposure .

未来方向

The future directions for 5-(Hydroxymethyl)-N-methyl-2-furamide research include exploring its potential as a renewable feedstock for the production of fuels and chemicals . There is also interest in developing more robust enzymes for its conversion . Furthermore, the electrochemical oxidation of 5-(Hydroxymethyl)-N-methyl-2-furamide to 2,5-furandicarboxylic acid, a monomer for biopolymer production, is a promising strategy for the utilization of renewable feedstocks .

作用机制

Target of Action

It is known that 5-hydroxymethylfurfural, a related compound, has been found to interact with muscarinic receptors . These receptors play a crucial role in various physiological functions, including neurotransmission and smooth muscle contraction .

Mode of Action

It can be inferred from the related compound 5-hydroxymethylfurfural, which exhibits antimuscarinic activity . This suggests that 5-(Hydroxymethyl)-N-methyl-2-furamide might interact with its targets, leading to changes in cellular functions.

Biochemical Pathways

For instance, 5-hydroxymethylfurfural can be converted into 2,5-furandicarboxylic acid through a bi-enzymatic cascade system involving bacterial laccase and fungal alcohol oxidase . Another study showed that 5-hydroxymethylfurfural could be involved in the oxidation-based pathways yielding 5-hydroxymethylcytosine .

Pharmacokinetics

It is known that when 5-hydroxymethyl-2-furaldehyde, a related compound, is administered orally or intravenously to rats, it or its metabolites are rapidly eliminated in the urine with the recovery of 95-100% after 24 hours .

Result of Action

The related compound 5-hydroxymethylfurfural has been shown to have various effects, such as stimulation of platelet-soluble guanylate cyclase, indirect elevation of platelet cgmp levels, and inhibition of hypoxia-inducible factor-1 (hif-1) and nf-κb .

Action Environment

The action, efficacy, and stability of 5-(Hydroxymethyl)-N-methyl-2-furamide can be influenced by various environmental factors. For instance, the production and value addition of various hydrophobic analogs of 5-hydroxymethylfurfural, a related compound, have been shown to be influenced by factors such as particle size, dose level, stabilizing excipient, drug lipophilicity, gender, body mass index, and host response .

生化分析

Biochemical Properties

5-(Hydroxymethyl)-N-methyl-2-furamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolic pathways of furan derivatives. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which facilitate the compound’s integration into biochemical processes .

Cellular Effects

The effects of 5-(Hydroxymethyl)-N-methyl-2-furamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK and phosphatidylinositol-signaling pathways, which are crucial for cell survival and proliferation . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 5-(Hydroxymethyl)-N-methyl-2-furamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Hydroxymethyl)-N-methyl-2-furamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 5-(Hydroxymethyl)-N-methyl-2-furamide vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing cellular metabolism and function. At high doses, it can exhibit toxic or adverse effects, including cellular damage and apoptosis . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

5-(Hydroxymethyl)-N-methyl-2-furamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . The compound’s role in these pathways highlights its potential as a modulator of cellular metabolism.

Transport and Distribution

The transport and distribution of 5-(Hydroxymethyl)-N-methyl-2-furamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for elucidating the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 5-(Hydroxymethyl)-N-methyl-2-furamide is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy in biochemical processes .

属性

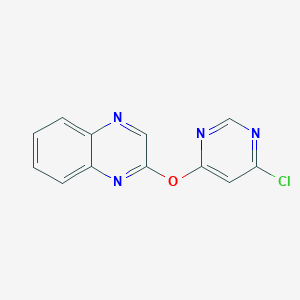

IUPAC Name |

5-(hydroxymethyl)-N-methylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-8-7(10)6-3-2-5(4-9)11-6/h2-3,9H,4H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBSWNKGLWHJRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672471 | |

| Record name | 5-(Hydroxymethyl)-N-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185320-28-8 | |

| Record name | 5-(Hydroxymethyl)-N-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![43,44-Bis[2-(2,4-diethylheptoxy)ethoxy]-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1(35),2(32),19(24),20,22,26,28,30(44),33,37(43),38,40-dodecaene](/img/structure/B1501310.png)

![4-[2-(3-Chloro-phenyl)-2-hydroxy-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1501333.png)